molecular formula C13H14O B1492339 (1R,2S)-2-(2-phenylethynyl)cyclopentan-1-ol CAS No. 912361-58-1

(1R,2S)-2-(2-phenylethynyl)cyclopentan-1-ol

Cat. No. B1492339
CAS RN: 912361-58-1
M. Wt: 186.25 g/mol
InChI Key: RAMGLBFIICQRIQ-QWHCGFSZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,2S)-2-(2-phenylethynyl)cyclopentan-1-ol, commonly known as PCP, is a cyclic ether compound with a variety of uses in scientific research. It is a versatile compound that can be used in the synthesis of other compounds, as well as in the study of various biochemical and physiological processes. Additionally, this paper will explore potential future directions for PCP research.

Scientific Research Applications

  • Cyclic Compounds Synthesis :

    • Cyclopentamers containing hydroxy-phenylene units, like "(1R,2S)-2-(2-phenylethynyl)cyclopentan-1-ol," have been synthesized and their properties, such as solubility, melting points, and spectral characteristics, have been compared with chainlike pentanuclear oligomers. These studies are vital for understanding the molecular behavior and potential applications of these compounds (Kämmerer, Happel, & Mathiasch, 1981).
  • COX-2 Inhibition for Anti-inflammatory Applications :

    • Cyclopentenones, similar to "this compound," have shown potential as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. These compounds have been considered for anti-inflammatory applications due to their selectivity and potential reduced side effects (Black et al., 1999).
  • Mechanistic Studies in Pharmaceutical Chemistry :

    • The hydrolysis of cyclopentolate hydrochloride, a compound structurally related to "this compound," has been studied in alkaline solutions. This research contributes to understanding the degradation pathways and stability of such compounds in pharmaceutical formulations (Roy, 1995).
  • Synthesis and Characterization of Research Chemicals :

    • Research chemicals based on the diarylethylamine template, structurally similar to "this compound," have been synthesized and characterized. These studies provide insights into the chemical and physical properties of new compounds and their potential applications in various fields (Dybek et al., 2019).
  • Advanced Organometallic Chemistry :

    • The reactions of cyclopentadienylosmium compounds containing unsaturated carbon donor coligands have been studied. This research can inform the synthesis of complex organometallic structures for potential applications in catalysis or material science (Crochet et al., 1998).

properties

IUPAC Name

(1R,2S)-2-(2-phenylethynyl)cyclopentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O/c14-13-8-4-7-12(13)10-9-11-5-2-1-3-6-11/h1-3,5-6,12-14H,4,7-8H2/t12-,13+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAMGLBFIICQRIQ-QWHCGFSZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)O)C#CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@@H](C1)O)C#CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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